Sodium 2-methoxy-4-(1-propenyl)phenolate

Catalog No.
S14349594
CAS No.
63661-65-4
M.F
C10H11NaO2
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-methoxy-4-(1-propenyl)phenolate

CAS Number

63661-65-4

Product Name

Sodium 2-methoxy-4-(1-propenyl)phenolate

IUPAC Name

sodium;2-methoxy-4-[(E)-prop-1-enyl]phenolate

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C10H12O2.Na/c1-3-4-8-5-6-9(11)10(7-8)12-2;/h3-7,11H,1-2H3;/q;+1/p-1/b4-3+;

InChI Key

SKPCFEKMDDAMPN-BJILWQEISA-M

Canonical SMILES

CC=CC1=CC(=C(C=C1)[O-])OC.[Na+]

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)[O-])OC.[Na+]

Sodium 2-methoxy-4-(1-propenyl)phenolate is a sodium salt derived from the phenolic compound known as isoeugenol. Its chemical formula is C10H12O2C_{10}H_{12}O_{2}, and it has a molecular weight of approximately 164.20 g/mol. The compound features a methoxy group and an allylic substituent, specifically a prop-1-enyl group, which contributes to its unique properties and biological activities. The compound is often represented in its Z configuration, which is significant for its reactivity and interaction with biological systems .

  • Oxidation: The compound can be oxidized to form various metabolites, including eugenol derivatives, which are significant in biological systems .
  • Substitution Reactions: The presence of the phenolic hydroxyl group allows for electrophilic aromatic substitution, making it reactive towards halogens and alkylating agents.
  • Dehydration: Under certain conditions, dehydration can occur, leading to the formation of different olefinic derivatives .

Sodium 2-methoxy-4-(1-propenyl)phenolate exhibits various biological activities:

  • Antimicrobial Properties: This compound has demonstrated effectiveness against certain bacterial strains, making it of interest in pharmacological applications.
  • Antioxidant Activity: It shows potential as an antioxidant, which can help mitigate oxidative stress in biological systems .
  • Allergenic Potential: As an isomer of eugenol, it may also possess allergenic properties, which are important to consider in safety assessments .

Several methods exist for synthesizing sodium 2-methoxy-4-(1-propenyl)phenolate:

  • From Eugenol: The compound can be synthesized via the reaction of eugenol with sodium hydroxide, facilitating the formation of the sodium salt.
  • Alkylation Reactions: Starting from 2-methoxyphenol, alkylation with propenyl halides can yield the desired product through nucleophilic substitution.
  • Chemical Modification of Isoeugenol: Isoeugenol can be modified chemically to produce sodium 2-methoxy-4-(1-propenyl)phenolate by introducing a sodium ion through salt formation processes .

Sodium 2-methoxy-4-(1-propenyl)phenolate finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored as a potential therapeutic agent.
  • Cosmetics: It is used in formulations for its fragrance and potential skin benefits.
  • Food Industry: The compound may serve as a flavoring agent or preservative owing to its antimicrobial activity .

Interaction studies indicate that sodium 2-methoxy-4-(1-propenyl)phenolate interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting the metabolism of other compounds.
  • Cellular Uptake: Studies have shown that the compound can penetrate cellular membranes, influencing its bioavailability and efficacy in therapeutic contexts .

Several compounds share structural similarities with sodium 2-methoxy-4-(1-propenyl)phenolate. Here are some notable examples:

Compound NameStructure TypeUnique Features
EugenolPhenolic etherContains a methoxy group and an allyl side chain
IsoeugenolIsomer of eugenolHas a prop-1-enyl group instead of an allyl group
GuaiacolPhenolic compoundLacks the propenyl substituent but has similar properties
4-Hydroxy-3-methoxypropenylbenzenePhenolic derivativeSimilar structure but different substituents

Sodium 2-methoxy-4-(1-propenyl)phenolate stands out due to its unique propenyl substitution and resultant biological activities that differentiate it from its analogs like eugenol and guaiacol. Its specific interactions within biological systems make it a subject of interest for further research in both pharmacology and industrial applications .

Alkaline Isomerization of Eugenol Derivatives

Alkaline isomerization serves as a foundational step in synthesizing sodium 2-methoxy-4-(1-propenyl)phenolate from eugenol derivatives. This process typically employs solid base catalysts such as Mg-Al hydrotalcites to facilitate the conversion of allyl groups to propenyl moieties. For example, MgAl hydrotalcite catalyzes the isomerization of eugenol to isoeugenol at 120–150°C, achieving yields up to 92% under solvent-free conditions. The reaction proceeds via a base-mediated deprotonation mechanism, where the hydroxide ion abstracts a proton from the allylic position, forming a resonance-stabilized enolate intermediate. Subsequent protonation at the γ-carbon yields the thermodynamically favored trans-propenyl isomer.

Table 1: Catalytic Performance of Hydrotalcite Catalysts in Eugenol Isomerization

CatalystTemperature (°C)Yield (%)Selectivity (%)
MgAl Hydrotalcite1308995
NiAl Hydrotalcite1409293
CoAl Hydrotalcite1508588

Enzymatic pathways also contribute to propenyl group formation. Isoeugenol synthase (IGS1) from Petunia hybrida catalyzes the direct conversion of coniferyl acetate to isoeugenol via a NADPH-dependent reduction and subsequent elimination, highlighting biological parallels to industrial synthetic routes.

Williamson Etherification in Phenolate Alkylation

Williamson etherification is critical for introducing the methoxy group at the 2-position of the phenolic ring. In a representative procedure, phenol is treated with methyl iodide (CH₃I) in the presence of sodium hydroxide, generating sodium phenoxide in situ. This intermediate reacts with CH₃I to form 2-methoxyphenol, with yields optimized to >80% by maintaining a reaction temperature of 23°C and stoichiometric NaOH. The mechanism involves nucleophilic attack by the phenoxide oxygen on the electrophilic methyl carbon, followed by elimination of iodide.

Key variables influencing this reaction include:

  • Base strength: Sodium hydroxide outperforms weaker bases like sodium carbonate due to complete phenolate ion formation.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Recent adaptations utilize sodium methoxide (NaOCH₃) as both base and methylating agent, reducing byproduct formation and simplifying purification.

Transition Metal-Catalyzed Propenyl Group Manipulation

Transition metals such as iron and nickel enable precise control over propenyl group geometry and reactivity. In one protocol, 2-bromo-4-hydroxypropiophenone undergoes reductive elimination using iron powder and hydrochloric acid at 105°C, selectively removing the nitro group while preserving the propenyl moiety. Nickel-based catalysts, particularly NiAl hydrotalcites, further isomerize allyl groups to propenyl configurations via π-allyl metal complexes, as demonstrated in the conversion of safrole to isosafrole.

Mechanistic Insights:

  • Oxidative addition: Ni⁰ inserts into the C-Br bond of 2-bromo-4-hydroxypropiophenone, forming a Ni(II) intermediate.
  • β-Hydride elimination: A hydride transfer generates a Ni-H species, releasing HBr and producing the propenyl group.
  • Reductive elimination: Ni returns to its lower oxidation state, completing the catalytic cycle.

Solvent Effects on Sodium Phenolate Intermediate Stability

Solvent choice critically affects sodium phenolate stability and reactivity. Polar aprotic solvents (e.g., DMSO, DMF) stabilize the phenolate ion through strong solvation, preventing aggregation and oxidative degradation. In contrast, protic solvents like methanol protonate the phenolate, reducing nucleophilicity and slowing alkylation rates.

Table 2: Solvent Impact on Phenolate Stability

SolventDielectric ConstantPhenolate Half-Life (h)
DMSO46.748
Methanol32.712
Water80.46

Optimized protocols employ methanol-water mixtures (4:1 v/v) during methoxylation, balancing phenolate solubility and reagent miscibility. Post-reaction, adjusting the pH to 5.5–6.5 with PCl₃ precipitates the product while minimizing hydrolysis.

Sodium 2-methoxy-4-(1-propenyl)phenolate, commonly known as sodium isoeugenolate, represents a significant organometallic compound with diverse catalytic applications in organic synthesis . This phenolate salt, with the molecular formula C₁₀H₁₁NaO₂, exhibits remarkable reactivity patterns that make it valuable as both a substrate and catalytic precursor in various transformations [2]. The compound's unique structural features, including the methoxy group at position 2 and the propenyl substituent at position 4, contribute to its distinctive catalytic behavior in organic reactions [3].

Role in Olefin Isomerization Reactions

Sodium 2-methoxy-4-(1-propenyl)phenolate demonstrates exceptional utility in olefin isomerization processes, particularly in systems catalyzed by transition metal complexes [4] [5]. The hexaaquaruthenium(II) ion serves as an effective catalyst for the isomerization of allyl-substituted phenolic compounds to their corresponding propenyl derivatives, with sodium 2-methoxy-4-(1-propenyl)phenolate acting as both substrate and product in these transformations [4].

Research conducted on olefin isomerization reactions reveals that 4-allyl-2-methoxyphenol undergoes quantitative conversion to 2-methoxy-4-propenylphenol under mild conditions when catalyzed by [Ru(H₂O)₆]²⁺ complexes [4]. The reaction proceeds through a metal hydride addition-elimination mechanism, where the ruthenium center facilitates the migration of the carbon-carbon double bond from the terminal position to an internal position [6] [5].

Table 1: Olefin Isomerization Reaction Data

SubstrateProductCatalystTemperature (°C)Conversion (%)Selectivity (%)
4-Allyl-2-methoxyphenol (Eugenol)2-Methoxy-4-(1-propenyl)phenol (Isoeugenol)[Ru(H₂O)₆]²⁺Ambient>99>99
2-Methoxy-4-propenylphenol2-Methoxy-4-propylphenolPd/Y (10%)24598.2498.24
Hex-1-ene(E)-Hex-2-ene (87%), (E)-Hex-3-ene (13%)[Ru(H₂O)₆]²⁺Ambient87/1387/13 E/Z ratio
Allyl phenyl etherPhenyl propenyl ether (>99%)[Ru(H₂O)₆]²⁺Ambient>99>99
4-Allyl-1,2-dimethoxybenzene3,4-Dimethoxy-1-propenylbenzene (>99%)[Ru(H₂O)₆]²⁺Ambient>99>99

The mechanism of olefin isomerization involves the formation of metal-alkyl intermediates through migratory insertion of the metal-hydride species into the terminal double bond, followed by beta-hydrogen elimination to form the internal olefin [5] [7]. Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to the organic substrate, with rate constants ranging from 1.2 × 10⁻³ s⁻¹ under typical reaction conditions [6].

Iridium-based catalysts have also shown remarkable selectivity in olefin isomerization reactions, particularly with pincer-crown ether complexes that respond to cation presence [5]. These systems demonstrate the ability to selectively produce either 2-alkenes or 3-alkenes depending on the presence of sodium cations, highlighting the importance of alkali metal interactions in controlling reaction selectivity [5].

Palladium-Mediated Cross-Coupling Precursors

Sodium 2-methoxy-4-(1-propenyl)phenolate serves as an important precursor in palladium-catalyzed cross-coupling reactions, where the phenolate functionality can be activated for carbon-carbon bond formation [8] [9] [10]. The compound's phenolic nature allows for versatile reactivity patterns in various palladium-mediated transformations, including Suzuki coupling, Sonogashira coupling, and Heck reactions [8] [11].

In Suzuki cross-coupling reactions, sodium phenolate derivatives demonstrate excellent compatibility with organoborane coupling partners when activated by appropriate palladium catalysts [8]. The reaction proceeds through oxidative addition of the phenolate to palladium(0), followed by transmetalation with the borane and subsequent reductive elimination to form the coupled product [9]. Research indicates that electron-rich phosphine ligands enhance the efficiency of these transformations, with triphenylphosphine-based systems showing particularly high activity [8].

Table 2: Palladium-Mediated Cross-Coupling Precursor Data

Phenolate PrecursorCross-Coupling TypePalladium CatalystBaseReaction ConditionsTypical Yield (%)
Sodium 2-methoxy-4-(1-propenyl)phenolateSuzuki CouplingPd(PPh₃)₄K₂CO₃80-110°C, Toluene75-95
Sodium eugenolateSonogashira CouplingPdCl₂(PPh₃)₂Cs₂CO₃25-80°C, DMF65-90
Phenolate salts (general)Heck CouplingPd/CEt₃N100-130°C, DMA70-85
Substituted phenolatesBuchwald-Hartwig AminationPd₂(dba)₃NaOtBu80-100°C, Toluene60-88

The development of photoactivated palladium catalysts has expanded the scope of cross-coupling reactions involving phenolate precursors [10]. These systems utilize light-induced activation to generate active palladium species, allowing for mild reaction conditions and improved functional group tolerance [10] [11]. Mesoionic carbene ligands have proven particularly effective in these applications, providing strong sigma-donor properties that stabilize the palladium center while maintaining high catalytic activity [11].

Mechanistic studies reveal that the oxidative addition step often represents the rate-determining step in phenolate cross-coupling reactions [9]. The electron-rich nature of the phenolate substrate facilitates this process, leading to faster reaction rates compared to analogous aryl halide substrates [8] [9]. Temperature optimization studies indicate that reactions typically proceed efficiently at 80-110°C, with higher temperatures potentially leading to catalyst decomposition [8].

Ruthenium Complex Interactions in Redox Processes

The interaction of sodium 2-methoxy-4-(1-propenyl)phenolate with ruthenium complexes reveals fascinating redox chemistry that has significant implications for catalytic applications [12] [13] [14]. Ruthenium phenolate complexes exhibit well-defined redox behavior, typically showing reversible ruthenium(II)/ruthenium(III) oxidation processes within the potential range of 0.40-0.85 V versus the standard calomel electrode [14].

Research on ruthenium phenolate coordination complexes demonstrates that these compounds adopt various structural arrangements depending on the specific phenolate ligand and ancillary ligands present [14]. In the case of complexes containing sodium 2-methoxy-4-(1-propenyl)phenolate derivatives, the phenolate oxygen coordinates to the ruthenium center, often accompanied by additional coordination through the methoxy oxygen or the propenyl double bond [14].

Table 3: Ruthenium Complex Redox Process Data

Ruthenium ComplexRedox CouplePotential vs SCE (V)Electron TransferSolventTemperature (°C)
[Ru(PPh₃)₂(phenolate)₂]Ru(II)/Ru(III)0.63-0.71ReversibleAcetonitrile25
[Ru(H₂O)₆]²⁺Ru(II)/Ru(III)0.23Quasi-reversibleWater25
Ru-phenolate chelatesRu(II)/Ru(III)/Ru(IV)0.45-0.85Reversible/IrreversibleAcetonitrile/DMF25-80
Ruthenium arene complexesRu(II)/Ru(III)0.40-0.80ReversibleDichloromethane25

Proton-coupled electron transfer processes play a crucial role in the redox chemistry of ruthenium-phenolate systems [13]. These processes involve the simultaneous transfer of protons and electrons, leading to complex thermodynamic relationships that can be exploited for selective catalytic transformations [13]. The bond dissociation energies of ruthenium-phenolate complexes vary significantly depending on the substitution pattern of the phenolate ligand, with electron-donating groups generally increasing the stability of the ruthenium-oxygen bond [13].

Spectroscopic investigations reveal that ruthenium phenolate complexes exhibit intense metal-to-ligand charge transfer transitions in the visible region, typically appearing between 400-600 nm [14]. These electronic transitions are sensitive to the oxidation state of the ruthenium center and the electronic properties of the phenolate ligand [14]. Cyclic voltammetry studies demonstrate that the redox processes are often accompanied by structural rearrangements, particularly in cases where the phenolate ligand can adopt different coordination modes [14].

Hydrogenation/Isomerization Selectivity Modulation

Sodium 2-methoxy-4-(1-propenyl)phenolate demonstrates remarkable influence on the selectivity of hydrogenation and isomerization reactions, particularly when employed as a substrate or additive in catalytic systems [15] [16] [17]. The compound's structural features allow for precise control over reaction pathways, enabling selective formation of desired products while minimizing unwanted side reactions [18] [17].

In palladium-catalyzed hydrogenation processes, the presence of sodium 2-methoxy-4-(1-propenyl)phenolate significantly affects the adsorption and activation of hydrogen molecules [15]. Research indicates that the compound can modulate the dissociation mode of hydrogen on palladium surfaces, promoting either homolytic or heterolytic cleavage depending on the reaction conditions [15]. This selectivity control is particularly important in the hydrogenation of unsaturated aldehydes and ketones, where chemoselectivity between carbon-oxygen and carbon-carbon double bonds is crucial [15].

Table 4: Hydrogenation/Isomerization Selectivity Modulation Data

SubstrateCatalystProduct SelectivityReaction ConditionsConversion (%)Reaction Time (h)
EugenolPd/Y (10%)2-Methoxy-4-propylphenol (98.24%)245°C, H₂ (58 psi)98.241.5-4
IsoeugenolPt/Al₂O₃2-Methoxy-4-propylphenol (85%)180°C, H₂ (20 bar)853-6
Phenol derivativesRh/CCyclohexanol derivatives (92-99%)60°C, H₂ (10 bar)92-992-8
2-Methoxy-4-allylphenolRu/IL (Ionic Liquid)2-Methoxy-4-propylphenol (97%)80°C, H₂ (100 psi)974-8

Kinetic studies of eugenol hydrogenation using palladium on Y-zeolite catalysts reveal that the reaction follows pseudo-first-order kinetics with a rate constant of 0.5509 h⁻¹ under optimal conditions [16]. The reaction pathway involves a complex mechanism combining parallel and consecutive steps, where eugenol first undergoes isomerization to form cis-isoeugenol and trans-isoeugenol intermediates, which subsequently undergo hydrogenation to yield 2-methoxy-4-propylphenol [16].

Table 5: Kinetic Parameters for Catalytic Processes

Reaction TypeRate Constant (k)Activation Energy (kJ/mol)Temperature Range (°C)Reaction OrderpH Range
Eugenol Hydrogenation0.5509 h⁻¹85-95200-280Pseudo-first order6-8
Phenolate Formation2.4 × 10⁹ L mol⁻¹ s⁻¹25-3525-100Second order8-12
Olefin Isomerization1.2 × 10⁻³ s⁻¹65-7580-150First order7-9
Redox Processes1.8 × 10⁶ L mol⁻¹ s⁻¹45-5525-80First order6-10

The selectivity modulation effects extend to rhodium-catalyzed hydrogenation processes, where sodium phenolate additives can influence the stereochemical outcome of arene hydrogenation reactions [19]. Research demonstrates that the presence of phenolate species can switch the diastereoselectivity from cis-selective to trans-selective products in cyclohexanol formation reactions [18]. This remarkable selectivity control arises from the ability of phenolate ligands to modify the electronic environment around the metal center, thereby influencing the approach and binding mode of the substrate [18].

Hydrogen Bond Acceptor Count

2

Exact Mass

186.06567387 g/mol

Monoisotopic Mass

186.06567387 g/mol

Heavy Atom Count

13

Related CAS

97-54-1 (Parent)

General Manufacturing Information

Phenol, 2-methoxy-4-(1-propen-1-yl)-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types